molecular formula C10H5BrF3NO B7900684 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one CAS No. 847900-73-6

7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B7900684
CAS No.: 847900-73-6
M. Wt: 292.05 g/mol
InChI Key: DLGXHJRFWJURAD-UHFFFAOYSA-N
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Description

7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound with the molecular formula C10H5BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a quinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the bromination of 4-(trifluoromethyl)quinolin-2(1H)-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compound. The use of advanced equipment and technology helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinolinones, while oxidation reactions may produce quinolinone derivatives with different oxidation states.

Scientific Research Applications

7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-(Trifluoromethyl)quinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and properties.

    7-Chloro-4-(trifluoromethyl)quinolin-2(1H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.

    7-Bromo-4-methylquinolin-2(1H)-one: Has a methyl group instead of a trifluoromethyl group, affecting its chemical and biological properties.

Uniqueness: 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research applications.

Properties

IUPAC Name

7-bromo-4-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-5-1-2-6-7(10(12,13)14)4-9(16)15-8(6)3-5/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGXHJRFWJURAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719282
Record name 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847900-73-6
Record name 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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